Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
Description
Overview of Halogenated and Trifluoromethylated Aromatic Compounds
Aromatic compounds bearing halogen and trifluoromethyl (CF₃) groups are of paramount importance in modern chemistry. The introduction of fluorine, in particular, can dramatically alter a molecule's properties. tandfonline.commdpi.com Fluorine's high electronegativity can influence the acidity (pKa) and basicity of nearby functional groups, which in turn affects a drug candidate's bioavailability. tandfonline.com
The trifluoromethyl group is a key pharmacophore that often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes in the body. tandfonline.com This is due to the strength of the carbon-fluorine bond, which is significantly more resistant to cleavage than a carbon-hydrogen bond. mdpi.com Furthermore, the CF₃ group is highly lipophilic, which can improve a molecule's ability to permeate cell membranes. nih.gov The strategic placement of these groups is a widely used strategy in drug discovery to enhance pharmacokinetic profiles. nih.govnih.gov
Bromine, another halogen, serves as a versatile functional handle. Its presence on an aromatic ring provides a reactive site for various transformations, most notably in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds.
Importance of Benzoic Acid Esters as Synthetic Intermediates
Benzoic acid esters, or benzoates, are stable, easily handled compounds that serve as crucial intermediates in organic synthesis. The ester group itself can be readily transformed; for instance, it can be hydrolyzed back to the carboxylic acid, reduced to a benzyl (B1604629) alcohol, or converted into an amide. This reactivity makes the benzoate (B1203000) group a valuable precursor for a wide range of other functionalities. organic-chemistry.org
In the context of cross-coupling reactions, aryl esters have emerged as powerful partners, allowing for the activation and functionalization of what would otherwise be inert acyl C–O bonds. nih.gov This has expanded the toolkit for chemists to create complex molecules, including ketones, from readily available ester starting materials. The stability of the ester group allows it to be carried through multiple synthetic steps, with its transformation reserved for a later stage in the synthetic sequence. researchgate.netsemanticscholar.org
Structural Features and Chemical Environment of Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
This compound is a polysubstituted aromatic compound with a unique arrangement of functional groups that create a distinct chemical environment. Specific experimental data for this compound is not widely available in peer-reviewed literature, indicating its status as a specialized or novel research chemical. However, its properties can be inferred from the nature of its substituents.
The benzene (B151609) ring is decorated with four different groups: an ethyl ester, a fluorine atom, a bromine atom, and a trifluoromethyl group. The electronic properties of the ring are significantly influenced by these substituents. Both the fluorine and trifluoromethyl groups are strongly electron-withdrawing due to fluorine's high electronegativity. The bromine atom is also electron-withdrawing via induction but can donate electron density through resonance. The ethyl benzoate group is deactivating and directs incoming electrophiles to the meta position.
This combination of groups makes the aromatic ring electron-deficient and influences the reactivity of each site. The positions of the substituents create steric hindrance that can direct the outcome of further reactions. For example, the bromine atom at the 3-position is a prime site for cross-coupling reactions, allowing for the introduction of new carbon-based or other groups to build molecular complexity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇BrF₄O₂ |
| Molecular Weight | 315.06 g/mol |
| CAS Number | Not publicly available. A related compound, Ethyl 3-bromo-2-chloro-5-(trifluoromethyl)benzoate, has the CAS number 2704372-57-4. chemicalbook.com |
| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid, based on similar compounds. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane (B109758), ethyl acetate, and THF. |
| Boiling/Melting Point | Data not available. |
Scope and Academic Relevance of Research on this compound
The academic and industrial interest in a molecule like this compound lies in its potential as a highly versatile building block for synthesizing novel, complex molecules. rsc.org The dense and specific functionalization pattern offers multiple, distinct reaction sites that can be addressed selectively.
The primary areas of relevance include:
Medicinal Chemistry: As a scaffold for new pharmaceutical agents. The trifluoromethyl and fluoro substituents are known to improve drug properties, and the bromo- and ester groups provide handles for diversification to explore structure-activity relationships. tandfonline.comnih.gov
Agrochemicals: Many modern pesticides and herbicides contain halogenated and trifluoromethylated aromatic cores. This compound could serve as a precursor for new active ingredients.
Materials Science: Polysubstituted aromatic compounds are used in the synthesis of organic light-emitting diodes (OLEDs), polymers, and liquid crystals. The specific electronic properties imparted by the substituents could be exploited in the design of new materials.
Research involving this compound would likely focus on its use in multi-step synthetic sequences, exploring the selective reactivity of its functional groups to construct larger, more complex target molecules. fiveable.melibretexts.org Its synthesis itself is a topic of interest, as the creation of polysubstituted benzenes with precise regiochemistry often requires sophisticated synthetic strategies. google.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF4O2/c1-2-17-9(16)6-3-5(10(13,14)15)4-7(11)8(6)12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVRYXVZYCSSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 3 Bromo 2 Fluoro 5 Trifluoromethyl Benzoate and Its Structural Analogs
Precursor Synthesis Strategies for Substituted Benzoic Acids
The cornerstone of synthesizing the target ester is the efficient construction of the 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid backbone. This process involves the strategic introduction of halogen and trifluoromethyl substituents onto a benzoic acid scaffold, a task governed by the principles of electrophilic aromatic substitution and the directing effects of the functional groups.
Regioselective Halogenation (Bromination, Fluorination) of Benzoic Acid Scaffolds
Regioselective halogenation is a fundamental tool for functionalizing aromatic rings. The position of the incoming halogen is dictated by the electronic properties of the substituents already present on the ring. The carboxylic acid group is a deactivating meta-director, while the trifluoromethyl group is also strongly deactivating and meta-directing. Conversely, a fluorine atom is a deactivating ortho-, para-director.
Bromination: Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov For a benzoic acid derivative already containing a trifluoromethyl group, the introduction of a bromine atom must be carefully controlled. For instance, in Pd-catalyzed meta-C–H bromination, directing groups can be employed to install a bromine atom at a position that might be disfavored under classic electrophilic conditions. rsc.org Reagents such as N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid are often used for the bromination of deactivated rings. chemicalbook.com The choice of reaction conditions and brominating agent is critical to achieve the desired regioselectivity and avoid the formation of unwanted isomers. mdpi.com
Fluorination: Direct fluorination of aromatic rings is often challenging due to the high reactivity of elemental fluorine. More practical methods involve the use of electrophilic fluorinating reagents. One common reagent is Selectfluor, which can be used to install a fluorine atom on an aromatic ring under relatively mild conditions. Another approach is the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, prepared from the corresponding aniline (B41778), to introduce a fluorine atom. Regioselective fluorination can also be achieved using reagents like wet tetra-n-butylammonium fluoride (B91410) (TBAF·3H2O), which can act as a fluorine source in certain contexts. organic-chemistry.org
Introduction of the Trifluoromethyl Group via Electrophilic or Nucleophilic Trifluoromethylation
The trifluoromethyl (CF3) group is a key functional group in many pharmaceutical and agrochemical compounds due to its unique electronic properties and metabolic stability. organic-chemistry.org Its introduction onto an aromatic ring can be accomplished through several methods.
Electrophilic Trifluoromethylation: This approach involves the use of reagents that act as a source of an electrophilic "CF3+" equivalent. nih.gov These reagents react with nucleophilic aromatic rings. Pioneering work by Yagupolskii led to the development of S-(trifluoromethyl)diarylsulfonium salts for this purpose. chem-station.com Since then, a variety of more user-friendly, shelf-stable electrophilic trifluoromethylating reagents have been developed. nih.gov These are often hypervalent iodine compounds or sulfonium (B1226848) salts. Some, but not all, of these reactions may require metal or organometallic catalysts to proceed efficiently. nih.gov
| Reagent Type | Common Examples | Reference |
| Hypervalent Iodine | Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) | nih.govchem-station.com |
| Sulfonium Salts | Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts) | nih.govchem-station.com |
| Sulfoximine Salts | Shibata's Reagents | nih.gov |
| Diazonium Salts | Baran's Reagent (Zinc difluoromethanesulfinate, Zn(SO2CF2H)2) | chem-station.com |
Nucleophilic Trifluoromethylation: This method typically involves the reaction of an organometallic reagent or an aryl halide with a nucleophilic CF3 source. A common reagent for this transformation is trimethyl(trifluoromethyl)silane (TMSCF3), often referred to as the Ruppert-Prakash reagent. organic-chemistry.org For example, benzoic acids can be converted to aryl trifluoromethyl ketones using TMSCF3 in the presence of an activating agent like trifluoroacetic anhydride (B1165640) (TFAA). organic-chemistry.org While this doesn't directly install a CF3 group on the ring in place of a hydrogen, related copper-catalyzed reactions can trifluoromethylate aryl halides.
Multi-step Synthetic Routes to 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid
Constructing a multi-substituted benzene (B151609) ring requires a carefully planned sequence of reactions to ensure correct substituent placement. truman.edulibretexts.orgkhanacademy.org The synthesis of 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is a multi-step process where the order of reactions is critical. youtube.com A plausible synthetic pathway could start from a commercially available, appropriately substituted benzene derivative.
One potential route could begin with 3-amino-5-(trifluoromethyl)benzoic acid.
Diazotization and Fluorination (Schiemann Reaction): The amino group can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. Subsequent treatment with an agent like hexafluorophosphoric acid followed by heating would replace the diazonium group with fluorine, yielding 3-fluoro-5-(trifluoromethyl)benzoic acid. This strategy is analogous to methods used for preparing other fluorinated aromatic compounds. google.com
Regioselective Bromination: The resulting 3-fluoro-5-(trifluoromethyl)benzoic acid would then be subjected to electrophilic bromination. The fluorine atom is an ortho-, para-director, while the carboxylic acid and trifluoromethyl groups are meta-directors. The position ortho to the fluorine and meta to the other two groups is the C2 position. However, the position para to the fluorine (C6) and meta to the others is also activated. Directing the bromine to the C3 position (ortho to the carboxylic acid) is challenging. A more viable strategy might involve starting with a different precursor, such as 1-bromo-2-fluoro-5-(trifluoromethyl)benzene, and then introducing the carboxylic acid group, for example, via lithiation and carboxylation with CO2. An alternative is to start with a precursor like 2-fluoro-5-(trifluoromethyl)aniline, perform a regioselective bromination at the 3-position, and then convert the amino group into a carboxylic acid via Sandmeyer-type reactions (e.g., conversion to a nitrile followed by hydrolysis).
Esterification Techniques for Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
Once the 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid precursor is obtained, the final step is its conversion to the corresponding ethyl ester. The presence of substituents at both ortho positions (fluorine at C2 and bromine at C3 relative to the ultimate position of the carboxyl group) can introduce significant steric hindrance, making standard esterification methods challenging. researchgate.net
Fischer Esterification and its Variants
Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.org It is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. tcu.edu This is typically done by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, by azeotropic distillation.
The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H2SO4, p-TsOH), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. organic-chemistry.org However, for sterically hindered acids, such as ortho-disubstituted benzoic acids, the rate of Fischer esterification can be very slow. researchgate.net To overcome this, more forcing conditions, such as higher temperatures or the use of microwave irradiation in a sealed vessel, can be employed to improve reaction rates and yields. researchgate.net
Coupling Reagent-Mediated Esterification
For substrates that are sensitive or sterically hindered, esterification methods using coupling reagents are often more effective as they proceed under milder conditions and are not equilibrium-limited. acs.org These methods involve the activation of the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol, even if it is a poor nucleophile.
Carbodiimide-Based Reagents: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used coupling reagents. peptide.com In the Steglich esterification, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is added, which reacts with the initial O-acylisourea intermediate to form a more reactive acylated pyridinium (B92312) species. rsc.org A major drawback of DCC is the formation of dicyclohexylurea, a byproduct that can be difficult to remove. peptide.com
Uronium/Aminium Salt-Based Reagents: Reagents such as HBTU, TBTU, and HATU are highly efficient for forming amide bonds and can also be applied to ester synthesis. peptide.comorganic-chemistry.org They activate carboxylic acids rapidly to form activated esters that readily react with alcohols. HATU is often preferred as it can lead to faster reactions with less racemization in chiral substrates. peptide.com
Other Modern Reagents: A wide array of other coupling reagents have been developed to address specific challenges in synthesis. rsc.org Reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) have been shown to mediate esterification very rapidly, often within minutes, under mild conditions. acs.org The choice of reagent often depends on the specific substrates, desired reaction conditions, and cost. rsc.org
| Reagent Class | Examples | Key Features | Reference |
| Carbodiimides | DCC, DIC, EDC | Widely used, often with DMAP catalyst (Steglich esterification). | peptide.comrsc.org |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU | Highly efficient, fast reaction rates. | peptide.comorganic-chemistry.org |
| Phosphonium Salts | PyAOP, PyBOP | Effective for hindered couplings. | peptide.com |
| Miscellaneous | TFFH, NDTP | Offer specific advantages like rapid reaction times. | acs.orgorganic-chemistry.org |
Green Chemistry Approaches in Ester Synthesis
The synthesis of aromatic esters, including complex structures like this compound, is increasingly being viewed through the lens of green chemistry. The objective is to design processes that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. wjpmr.comjddhs.com Traditional esterification methods often rely on harsh conditions and stoichiometric reagents, leading to significant waste. researchgate.net Green chemistry offers more sustainable alternatives. jddhs.com
One of the most promising green approaches is the use of biocatalysis, particularly with enzymes like lipases. nih.gov Lipase-catalyzed esterification reactions can be conducted under mild operating conditions, offering high selectivity and reducing the formation of byproducts. researchgate.netnih.gov These enzymatic processes can often be performed in solvent-free systems or in green solvents, such as ionic liquids or water, which significantly reduces the generation of volatile organic compound (VOC) emissions. jddhs.comresearchgate.net The use of immobilized enzymes further enhances sustainability by allowing for easy separation and reuse of the biocatalyst, making the process more economical for industrial applications. researchgate.net
Another key aspect of green ester synthesis is the intensification of reaction conditions to improve energy efficiency. jddhs.com Techniques such as microwave-assisted synthesis have been shown to dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net For the synthesis of specialized aromatic esters, optimizing reaction parameters such as temperature, molar ratios of reactants, and removal of byproducts (like water) under vacuum can lead to significantly higher yields and purity, aligning with the green chemistry principle of waste prevention. rsc.org These strategies collectively contribute to developing more sustainable and economically viable routes for producing fine chemicals. researchgate.netresearchgate.net
Catalytic Approaches in the Synthesis of Fluorinated and Brominated Benzoates
The synthesis of highly functionalized aromatic compounds such as fluorinated and brominated benzoates heavily relies on advanced catalytic methods. Transition metal catalysis, in particular, provides powerful tools for the precise formation of carbon-carbon and carbon-heteroatom bonds, which are essential for constructing these complex molecular architectures. researchgate.netbohrium.com These catalytic reactions offer significant advantages over classical stoichiometric methods, including milder reaction conditions, higher selectivity, and greater functional group tolerance. The development of novel catalysts and ligands continues to expand the scope and efficiency of these transformations. ccspublishing.org.cnresearchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille) for Benzene Ring Functionalization
Transition metal-catalyzed cross-coupling reactions are indispensable for the functionalization of aryl halides, making them central to the synthesis of derivatives of this compound. bohrium.com The bromine atom on the benzene ring serves as an excellent handle for introducing a wide variety of substituents via reactions like the Suzuki-Miyaura and Stille couplings.
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound (like a boronic acid) with an organohalide, is widely used due to its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the generation of non-toxic inorganic byproducts. blazingprojects.commdpi.com This palladium-catalyzed reaction is highly versatile for creating new C-C bonds and is compatible with many functional groups, making it suitable for modifying complex substrates. researchgate.netnih.govasianpubs.org
The Stille coupling reaction utilizes an organotin compound (stannane) to couple with an organohalide. organic-chemistry.org While highly effective and tolerant of a broad range of functional groups, its application can be limited by the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org However, significant improvements have been made, such as the use of copper(I) salts and fluoride ions as additives, which can accelerate the reaction and improve efficiency. researchgate.netrsc.org The Stille reaction remains a valuable tool, especially in cases where Suzuki coupling is less effective, such as with certain fluorinated aryls. acs.org
Below is a comparative table of these two key reactions for benzene ring functionalization.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids or esters | Organostannanes (e.g., R-SnBu₃) |
| Catalyst System | Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Palladium(0) complexes (e.g., Pd(PPh₃)₄) |
| Key Additives | A base is required (e.g., Na₂CO₃, K₂CO₃) mdpi.com | Often requires additives like Cu(I) salts or LiCl rsc.org |
| Byproducts | Boron-based salts (generally non-toxic) | Organotin compounds (toxic and difficult to remove) organic-chemistry.org |
| Functional Group Tolerance | Generally very high | Very high, often tolerant of sensitive groups |
| Reaction Conditions | Typically mild, often in aqueous/organic mixtures nih.gov | Generally mild, but can be sensitive to air/moisture |
Ligand Design and Optimization for Specific Transformations
The success of transition metal-catalyzed reactions is critically dependent on the choice of ligand coordinated to the metal center. miamioh.edu Ligand design has become a pivotal area of research for optimizing catalytic activity, stability, and selectivity. ethernet.edu.et For the synthesis of sterically hindered and electronically complex molecules like this compound, the electronic and steric properties of the ligand are crucial.
Bulky and electron-rich phosphine (B1218219) ligands, such as the Buchwald-type biarylphosphines or N-heterocyclic carbenes (NHCs), are often employed in cross-coupling reactions. ethernet.edu.et These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle and help stabilize the active catalytic species. ccspublishing.org.cn The design of bifunctional or bidentate ligands can also offer enhanced stability and reactivity, sometimes enabling reactions to proceed at room temperature or with lower catalyst loadings. nih.gov For specific transformations, such as the challenging C-H halogenation or amination reactions, the development of specialized pyridone or picolinamide-based ligands has been shown to dramatically improve reaction scope and practicality. nih.govrsc.org The optimization process involves screening a library of ligands to find the ideal balance of steric bulk and electronic properties that favors the desired transformation while minimizing side reactions. miamioh.edu
Photoredox Catalysis and Radical-Mediated Routes
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, offering unique reaction pathways that are often complementary to traditional transition-metal catalysis. semanticscholar.org This methodology utilizes a photocatalyst (often a ruthenium or iridium complex, or an organic dye) that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates under exceptionally mild conditions. semanticscholar.orgchemrxiv.org
This approach is particularly relevant for the synthesis of fluorinated compounds. For instance, photoredox catalysis enables the direct C-H trifluoromethylation of aromatic rings or the trifluoromethylation of alkenes, providing efficient routes to introduce the CF₃ group. semanticscholar.orgbeilstein-journals.org The generation of a trifluoromethyl radical (•CF₃) from a suitable source, such as Umemoto's or Togni's reagents, allows for its addition to arenes or alkenes. beilstein-journals.orgresearchgate.net This method avoids the harsh conditions or pre-functionalized substrates required by many traditional fluorination methods. nih.gov
Radical-mediated routes, which can be initiated photochemically or thermally, are also effective for other transformations. libretexts.org For example, radical bromination using sources like N-bromosuccinimide (NBS) can be a highly regioselective method for introducing bromine atoms onto aromatic systems. organic-chemistry.orgnih.gov Radical reactions are also instrumental in carbon-carbon bond formation, where a radical generated at one position can add to an alkene or alkyne, providing a powerful method for constructing complex molecular skeletons. libretexts.org
Optimization of Reaction Conditions and Scalability Considerations in Laboratory Synthesis
The transition from a successful laboratory-scale reaction to a scalable and robust synthetic process requires careful optimization of multiple reaction parameters. For the synthesis of a complex molecule like this compound, factors such as solvent, temperature, reaction time, and catalyst loading must be systematically varied to maximize yield and purity while minimizing cost and waste. rsc.org
Key Parameters for Optimization and Scalability:
| Parameter | Impact on Reaction | Scalability Considerations |
| Catalyst Loading | Directly affects reaction rate and cost. Lowering the loading is crucial for economic viability. | High catalyst loadings are often impractical on a large scale due to the cost of precious metals like palladium. Efficient ligands can help reduce required loadings. |
| Ligand Selection | Influences catalyst stability, activity, and selectivity. miamioh.edu | Air-stable and commercially available ligands are preferred for scalability. Complex, multi-step ligand syntheses can be a bottleneck. |
| Solvent | Affects solubility of reagents, reaction rate, and product isolation. | Green solvents are preferred. jddhs.com Ease of removal, recycling, and safety (e.g., flashpoint) are critical for large-scale operations. |
| Temperature | Controls reaction kinetics. Higher temperatures can increase rates but may also lead to decomposition or side products. | Energy costs for heating or cooling large reactors must be considered. Reactions that run efficiently at or near room temperature are ideal. |
| Reaction Time | Needs to be sufficient for completion but minimized to increase throughput. | Long reaction times tie up equipment, reducing overall productivity. Real-time analysis can help determine the optimal endpoint. wjpmr.com |
| Purification | The chosen reaction conditions directly impact the ease of purification. | Methods like chromatography are often not feasible for large quantities. Crystallization or distillation is preferred. Avoiding toxic byproducts (e.g., from Stille couplings) simplifies workup. organic-chemistry.org |
A significant challenge in scaling up catalytic reactions, particularly cross-couplings, is the removal of residual metal catalyst from the final product, which is critical in pharmaceutical applications. Furthermore, the cost and availability of starting materials and reagents become paramount. For instance, while a specific boronic acid or stannane (B1208499) might be suitable for a small-scale synthesis, its price and commercial availability could render the route impractical for larger quantities. Therefore, developing a scalable synthesis often involves re-evaluating the entire synthetic route to favor more cost-effective and readily available starting materials and reagents.
Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Bromo 2 Fluoro 5 Trifluoromethyl Benzoate
Reactivity of the Bromine Substituent
The bromine atom at the 3-position of the benzene (B151609) ring is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi)
The carbon-bromine bond in Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is susceptible to oxidative addition to palladium(0) complexes, initiating a catalytic cycle for the formation of new carbon-carbon bonds. The presence of the strongly electron-withdrawing trifluoromethyl group and the fluorine atom enhances the electrophilicity of the aromatic ring, which can facilitate these coupling reactions.
Heck Reaction: While specific examples involving this compound are not extensively documented in the literature, the general mechanism of the Heck reaction on similar aryl bromides suggests that it would readily couple with various alkenes in the presence of a palladium catalyst and a base. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. beilstein-journals.orgbeilstein-journals.org
Sonogashira Coupling: The Sonogashira reaction provides a powerful method for the formation of aryl alkynes. The coupling of aryl bromides with terminal alkynes is typically catalyzed by a combination of a palladium complex and a copper(I) salt. organic-chemistry.orgresearchgate.net For electron-deficient aryl bromides, such as the title compound, these reactions are generally efficient.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This reaction is known for its high functional group tolerance and its ability to form C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. units.itdntb.gov.ua The reactivity of this compound in Negishi couplings is anticipated to be high due to the electron-deficient nature of the aromatic ring.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Aryl Bromides No direct literature examples were found for this compound. The following table is based on typical conditions for similar substrates.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Heck | Styrene | Pd(OAc)₂, PPh₃ | Et₃N | DMF | 100 | High |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 25-50 | High |
| Negishi | Alkylzinc bromide | Pd(PPh₃)₄ | - | THF | 25-60 | High |
Nucleophilic Substitution Reactions with Various Nucleophiles
Direct nucleophilic substitution of the bromine atom in aryl bromides is generally challenging unless the ring is activated by strong electron-withdrawing groups. In this compound, the trifluoromethyl group provides significant activation, making nucleophilic substitution of the bromide possible, albeit generally requiring more forcing conditions than for the corresponding fluoride (B91410) (see section 3.2.1). Reactions with strong nucleophiles such as alkoxides or amines can proceed, though often at elevated temperatures.
Directed Ortho-Metalation and Related Transformations
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. beilstein-journals.orguwindsor.cabaranlab.org The directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of this compound, the ester group could potentially act as a directing group. However, the presence of the ortho-fluorine atom significantly increases the acidity of the proton at the 6-position. rsc.orgresearchgate.netresearchgate.net Therefore, lithiation is more likely to occur at the C-6 position, directed by the fluorine atom, rather than ortho to the ester group. Furthermore, the bromine atom itself can influence the regioselectivity of metalation.
Reactivity of the Fluorine Substituent
The fluorine atom at the 2-position is generally less reactive than the bromine atom in palladium-catalyzed cross-coupling reactions. However, it is highly susceptible to nucleophilic aromatic substitution, and its C-F bond can be activated under specific conditions.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the ortho-bromo and para-trifluoromethyl substituents. nih.govacs.orgresearchgate.net The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the fluoride leaving group. masterorganicchemistry.com Fluorine is an excellent leaving group in SNAr reactions because of its high electronegativity, which stabilizes the transition state leading to the Meisenheimer complex. nih.gov This reaction pathway allows for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, at the 2-position.
Table 2: Plausible Nucleophilic Aromatic Substitution (SNAr) Reactions No direct literature examples were found for this compound. The following table illustrates expected reactions based on general principles of SNAr on activated fluoroarenes.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Product Type |
|---|---|---|---|---|
| Amine | R₂NH | DMSO | 80-120 | 2-Amino-3-bromo-5-(trifluoromethyl)benzoate derivative |
| Alkoxide | NaOR | ROH | 50-100 | 2-Alkoxy-3-bromo-5-(trifluoromethyl)benzoate derivative |
| Thiolate | NaSR | DMF | 25-80 | 2-(Aryl/alkyl)thio-3-bromo-5-(trifluoromethyl)benzoate derivative |
C-F Bond Activation Studies
The activation of C-F bonds is a rapidly developing area of research, offering novel strategies for the functionalization of fluorinated organic molecules. rsc.orgdntb.gov.uadntb.gov.uanih.gov For trifluoromethylated aromatic compounds, C-F bond activation can be achieved using various methods, including transition metal catalysis and the use of strong Lewis acids. researchgate.net While specific studies on the C-F bond activation of the fluorine substituent in this compound are not reported, the presence of the trifluoromethyl group could influence the reactivity of the ortho C-F bond under specific catalytic conditions. Research in this area is ongoing and may provide new avenues for the selective functionalization of this molecule.
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a key functional moiety in many organic molecules, prized for its strong electron-withdrawing nature and general stability. tcichemicals.com In the context of this compound, this group significantly influences the electronic properties of the aromatic ring and presents unique opportunities for chemical transformations.
Stability and Potential for Derivatization of the CF3 Group
The trifluoromethyl group is known for its high stability, which is attributed to the strength of the carbon-fluorine bonds. tcichemicals.com This robustness allows for a wide range of chemical reactions to be performed on other parts of the molecule without affecting the CF3 group. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution. tcichemicals.com
While generally inert, the CF3 group can undergo derivatization under specific and often harsh conditions. For instance, transformations of aromatic trifluoromethyl groups can be achieved through selective C–F bond activation. tcichemicals.com These reactions, however, often require specialized reagents and conditions. Research has demonstrated that ortho-hydrosilyl-substituted benzotrifluorides can undergo single C-F bond transformations, although this requires the prior installation of a directing group. tcichemicals.com Protolytic defluorination of trifluoromethyl-substituted arenes can occur in the presence of superacids, leading to the formation of carbocationic species that can then react with nucleophiles. nih.gov However, for arenes with electron-deficient rings, such as the one in this compound, this process is expected to be less facile. nih.gov
The strong electron-withdrawing properties of the trifluoromethyl group can enhance the electrophilic character of adjacent functional groups, a principle that can be exploited in derivatization strategies. nih.gov While direct derivatization of the CF3 group in this compound is challenging, its electronic influence is a critical factor in the reactivity of the rest of the molecule.
Conversion to other Fluorinated Motifs (e.g., difluoromethyl, fluoromethyl)
The selective conversion of a trifluoromethyl group to a difluoromethyl (CF2H) or fluoromethyl (CH2F) group is a synthetically valuable transformation, as these partially fluorinated motifs can impart different electronic and steric properties to a molecule. This transformation typically involves the selective reduction of the CF3 group.
Recent advancements have described methods for the selective hydrodefluorination of trifluoromethyl aromatics. One such method involves a base-promoted elimination to form a difluoro-p-quinomethide, which is then trapped by an intramolecular nucleophile. researchgate.netnih.govresearchgate.net This approach, however, necessitates the presence of a suitable intramolecular trapping agent. Another strategy employs photoredox catalysis for the replacement of a single fluorine atom with hydrogen in electron-deficient trifluoromethylarenes. researchgate.net Given the electron-deficient nature of the aromatic ring in this compound, this latter method could potentially be applicable.
The selective reduction of aromatic trifluoromethyl groups to difluoromethyl groups can also be achieved using magnesium metal in the presence of a proton source like acetic acid. researchgate.net The reaction proceeds via an electron transfer mechanism, leading to the formation of a radical anion which then fragments to a difluorobenzylic radical. This radical is subsequently quenched by a hydrogen atom donor. The presence of other reducible functional groups on the aromatic ring could potentially interfere with this transformation.
It is important to note that each successive defluorination step weakens the remaining C-F bonds, making the selective partial defluorination a challenging endeavor. researchgate.net
Reactions at the Ester Functional Group
The ethyl ester functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a range of derivatives.
Hydrolysis to the Corresponding Carboxylic Acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible reaction. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. To drive the equilibrium towards the carboxylic acid, an excess of water is typically used. Theoretical studies on the acid-catalyzed hydrolysis of ethyl benzoate (B1203000) have shown the importance of the number of water molecules involved in the transition state. researchgate.net
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that is commonly used for the hydrolysis of esters. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid. The alkaline hydrolysis of substituted ethyl benzoates is a well-studied reaction. sserc.org.uk The presence of electron-withdrawing groups on the aromatic ring, such as the bromo, fluoro, and trifluoromethyl groups in the target molecule, is expected to facilitate the nucleophilic attack on the carbonyl carbon, thereby increasing the rate of hydrolysis. nih.gov However, steric hindrance from the ortho-fluoro substituent might slightly retard the reaction rate. arkat-usa.org Studies on sterically hindered esters have shown that saponification can be achieved efficiently under non-aqueous conditions using NaOH in a mixture of methanol (B129727) and dichloromethane (B109758) at room temperature. arkat-usa.org High-temperature water has also been shown to be an effective medium for the hydrolysis of sterically hindered methyl benzoates.
Table 1: General Conditions for Ester Hydrolysis
| Condition | Reagents | General Observations |
|---|---|---|
| Acidic | H₂O, H⁺ (e.g., H₂SO₄, HCl) | Reversible reaction. Excess water is required to favor product formation. |
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester and ethanol (B145695).
The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used, or the ethanol produced is removed from the reaction mixture. Various catalysts can be employed for transesterification, including mineral acids, metal salts, and enzymes. organic-chemistry.org The use of N-heterocyclic carbenes as catalysts for transesterification reactions under mild conditions has also been reported. researchgate.net The electronic and steric factors of the substituents on the aromatic ring can influence the rate of transesterification in a manner similar to hydrolysis.
Aminolysis and Hydrazinolysis to Amides and Hydrazides
Aminolysis: The reaction of this compound with an amine (R'R''NH) would lead to the formation of the corresponding amide, 3-bromo-2-fluoro-5-(trifluoromethyl)-N,N-R'R''-benzamide. This reaction, known as aminolysis, typically requires heating and may be catalyzed by acids or bases. The reaction mechanism is influenced by the basicity of the amine and the nature of the substituents on the ester. researchgate.net The presence of electron-withdrawing groups on the aromatic ring generally facilitates the nucleophilic attack by the amine.
Hydrazinolysis: Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or a substituted hydrazine would yield the corresponding hydrazide, 3-bromo-2-fluoro-5-(trifluoromethyl)benzohydrazide. This reaction is a common method for the preparation of hydrazides from esters. The reaction conditions are typically similar to those used for aminolysis.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid |
| 3-bromo-2-fluoro-5-(trifluoromethyl)-N,N-R'R''-benzamide |
| 3-bromo-2-fluoro-5-(trifluoromethyl)benzohydrazide |
| Ethyl benzoate |
Reduction to Benzylic Alcohols
The conversion of the ethyl ester functionality in this compound to a benzylic alcohol, specifically (3-bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol, is a standard organic transformation. This reduction can be accomplished using powerful reducing agents capable of reducing esters.
Commonly employed reagents for this purpose include lithium aluminium hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in combination with activating agents or under specific reaction conditions, as NaBH₄ alone is generally not reactive enough to reduce esters. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.
The presence of the bromo, fluoro, and trifluoromethyl substituents on the aromatic ring is not expected to interfere with this reduction. These groups are generally stable to hydride-based reducing agents under standard conditions.
Table 1: Prospective Reducing Agents for the Synthesis of (3-bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol
| Reducing Agent | Typical Solvent | General Reactivity with Esters | Potential Side Reactions with Substituents |
| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, THF | Highly reactive, readily reduces esters to primary alcohols. | Generally none under standard conditions. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Generally unreactive, requires activation (e.g., with Lewis acids) or elevated temperatures. | Generally none under standard conditions. |
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoate Ring
The aromatic ring of this compound is heavily substituted with both electron-donating and electron-withdrawing groups, which significantly influences its susceptibility to further substitution and the regiochemical outcome of such reactions.
The regioselectivity of electrophilic aromatic substitution (EAS) is determined by the cumulative directing effects of the existing substituents. These effects are a combination of inductive and resonance contributions.
Bromo (Br) and Fluoro (F) groups: These are ortho-, para-directing deactivators. They withdraw electron density from the ring inductively (-I effect) but donate electron density through resonance (+R effect). The +R effect directs incoming electrophiles to the ortho and para positions.
Trifluoromethyl (CF₃) group: This is a strong deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect (-I effect).
Ethyl carboxylate (CO₂Et) group: This is a deactivating and meta-directing group due to both its electron-withdrawing inductive and resonance effects (-I and -R effects).
In this compound, the available positions for substitution are C4 and C6. The directing effects of the substituents on these positions are summarized below:
Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Position | Substituent at C1 (-CO₂Et) | Substituent at C2 (-F) | Substituent at C3 (-Br) | Substituent at C5 (-CF₃) | Overall Effect |
| C4 | Ortho | Meta | Para | Ortho | The para-directing effect of the bromine and the ortho-directing effects of the ester and trifluoromethyl groups are in opposition. However, the strong deactivating nature of the adjacent CF₃ and the meta-directing influence of the fluorine would likely disfavor substitution at this position. |
| C6 | Ortho | Para | Meta | Para | The para-directing effects of the fluorine and trifluoromethyl groups, along with the ortho-directing effect of the ester, converge at this position. The meta-directing effect of the bromine also aligns here. This concerted direction from multiple groups makes C6 the most probable site for electrophilic attack, despite the overall deactivation of the ring. |
For nucleophilic aromatic substitution (SNA), the ring is activated by the presence of strong electron-withdrawing groups. The trifluoromethyl and ethyl carboxylate groups make the ring susceptible to nucleophilic attack, particularly at positions ortho and para to them. The fluorine and bromine atoms can act as leaving groups. Given the high electronegativity of fluorine, the C-F bond is highly polarized, making the C2 position a likely site for nucleophilic attack.
The highly deactivated nature of the aromatic ring presents a significant limitation for electrophilic aromatic substitution reactions. Harsh reaction conditions, such as strong acids and high temperatures, would likely be required, which could lead to side reactions or decomposition. However, the strong and concordant directing effects towards the C6 position could offer an opportunity for regioselective functionalization if a suitable electrophilic reaction can be achieved.
Conversely, the electron-deficient nature of the ring provides opportunities for nucleophilic aromatic substitution. The fluorine atom at the C2 position, activated by the adjacent ester and the para-trifluoromethyl group, is a potential site for substitution by various nucleophiles. This could allow for the introduction of a range of functional groups at this position.
Mechanistic Studies of Key Chemical Transformations
While no specific mechanistic studies for this compound have been found, the mechanisms of its potential reactions can be inferred from well-established principles of organic chemistry.
The reduction of the ester to a benzylic alcohol would proceed through a standard nucleophilic acyl substitution mechanism involving hydride attack on the carbonyl carbon.
Electrophilic aromatic substitution would follow the classical two-step mechanism:
Attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The stability of this intermediate is crucial in determining the reaction rate and regioselectivity.
Deprotonation of the intermediate to restore the aromaticity of the ring.
For substitution at the C6 position, the positive charge in the arenium ion intermediate would be delocalized across the ring, and its stability would be influenced by all the substituents.
Nucleophilic aromatic substitution would likely proceed via the SₙAr mechanism:
Addition of a nucleophile to the aromatic ring at the carbon bearing the leaving group (e.g., fluorine at C2) to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). The negative charge would be delocalized and stabilized by the electron-withdrawing trifluoromethyl and ethyl carboxylate groups.
Elimination of the leaving group (e.g., fluoride ion) to regenerate the aromatic ring.
Further experimental and computational studies would be necessary to fully elucidate the specific reaction pathways and transition states for this particular molecule.
Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Bromo 2 Fluoro 5 Trifluoromethyl Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate, offering a detailed map of the proton, carbon, and fluorine environments within the molecule.
The ¹H NMR spectrum is expected to reveal two distinct regions: the aromatic region and the aliphatic region corresponding to the ethyl ester group.
Aromatic Region: The benzene (B151609) ring contains two protons. Their chemical shifts are influenced by the anisotropic effect of the ring current and the electronic effects of the five substituents (bromo, fluoro, trifluoromethyl, and ethyl carboxylate). The electron-withdrawing nature of these groups will shift the proton signals downfield. The proton at position 6 (H-6) would be coupled to the fluorine atom at position 2, resulting in a doublet. The proton at position 4 (H-4) would be coupled to both the fluorine at position 2 and the trifluoromethyl group at position 5, likely appearing as a complex multiplet or a doublet of quartets.
Aliphatic Region: The ethyl group protons will appear in the upfield region. The methylene (B1212753) protons (-CH₂-) are adjacent to the electron-withdrawing ester oxygen, causing them to resonate at a lower field than the methyl protons (-CH₃-). The methylene signal is expected to be a quartet due to coupling with the three methyl protons, while the methyl signal will be a triplet, coupled to the two methylene protons.
Table 1: Predicted ¹H NMR Spectral Data
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ~8.10 | Doublet (d) | ~7-9 Hz (JH-F) | H-6 (Aromatic) |
| ~7.95 | Doublet of quartets (dq) | ~8-10 Hz (JH-F), ~1-2 Hz (JH-CF3) | H-4 (Aromatic) |
| ~4.45 | Quartet (q) | ~7.1 Hz (JH-H) | -OCH₂CH₃ |
| ~1.40 | Triplet (t) | ~7.1 Hz (JH-H) | -OCH₂CH₃ |
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The presence of highly electronegative fluorine atoms will result in carbon-fluorine coupling (JC-F), which is observable over one or more bonds.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to appear at the most downfield position (~163 ppm) due to its deshielded environment.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine (C-2) will show a large one-bond coupling constant (¹JC-F) and appear as a doublet. The carbons adjacent to the fluorine (C-1, C-3) will exhibit smaller two-bond couplings (²JC-F). Similarly, the trifluoromethyl group will cause the carbon it is attached to (C-5) to appear as a quartet with a large ¹JC-F, and the CF₃ carbon itself will be a quartet with an even larger coupling constant. The carbon bearing the bromine atom (C-3) will be shifted upfield relative to an unsubstituted carbon.
Aliphatic Carbons: The two carbons of the ethyl group will appear in the upfield region of the spectrum, with the methylene carbon (-OCH₂-) resonating at a lower field than the methyl carbon (-CH₃).
Table 2: Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (due to C-F coupling) | Assignment |
|---|---|---|
| ~163 | Singlet or small multiplet | C=O |
| ~158 | Doublet (¹JC-F ≈ 250-260 Hz) | C-2 |
| ~135 | Doublet of quartets | C-4 |
| ~132 | Quartet (¹JC-F ≈ 270-280 Hz) | -CF₃ |
| ~130 | Doublet | C-6 |
| ~128 | Quartet (²JC-F ≈ 30-40 Hz) | C-5 |
| ~125 | Doublet | C-1 |
| ~118 | Doublet | C-3 |
| ~63 | Singlet | -OCH₂CH₃ |
| ~14 | Singlet | -OCH₂CH₃ |
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. Two distinct signals are expected for this molecule.
Aromatic Fluorine: A signal corresponding to the single fluorine atom on the aromatic ring (at C-2) is expected. Its chemical shift would be influenced by the other ring substituents. This signal would likely appear as a multiplet due to coupling with the aromatic protons H-4 and H-6.
Trifluoromethyl Group: A sharp, intense singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. A small coupling to the aromatic proton at C-4 might be observed under high resolution, which would resolve the singlet into a narrow doublet.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |
|---|---|---|
| ~ -63 | Singlet (or narrow doublet) | -CF₃ |
| ~ -110 | Multiplet | Ar-F |
While 1D NMR provides essential data, 2D NMR experiments would be required for definitive structural confirmation.
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. A key correlation would be observed between the methylene quartet (~4.45 ppm) and the methyl triplet (~1.40 ppm) of the ethyl group, confirming its presence. Correlations between the aromatic protons would also be visible, helping to assign their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would definitively link the proton signals to their corresponding carbon signals, for example, connecting the methylene proton quartet to its carbon signal (~63 ppm) and the aromatic proton signals to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the methylene protons (-OCH₂-) to the carbonyl carbon (C=O) and the aromatic C-1 carbon. The aromatic proton H-4 would show correlations to C-2, C-3, C-5, and C-6, helping to place the substituents correctly.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close in space, which is useful for conformational analysis. For example, a NOESY experiment could show a spatial relationship between the methylene protons of the ethyl group and the aromatic proton at the C-6 position, providing insight into the preferred orientation of the ester group relative to the aromatic ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).
The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹. The conjugation with the aromatic ring and the electronic effects of the halogen substituents would influence its precise position.
C-O Stretch: The ester C-O stretches will produce strong bands in the 1300-1000 cm⁻¹ region.
C-F Stretches: The spectrum will show very strong absorption bands corresponding to the C-F bonds. The aromatic C-F stretch typically appears in the 1250-1100 cm⁻¹ range. The C-F bonds of the trifluoromethyl group give rise to multiple intense bands, typically in the 1350-1100 cm⁻¹ region, which may overlap with other signals.
C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a weaker absorption in the far-infrared region, typically between 680-500 cm⁻¹.
Aromatic C=C and C-H Stretches: Aromatic C=C ring stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be seen just below 3000 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-Br bond, which can be weak in the IR spectrum.
Table 4: Predicted Characteristic Infrared (IR) Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 | Medium | Aromatic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~1735 | Strong, Sharp | C=O (Ester) Stretch |
| ~1600, ~1470 | Medium | Aromatic C=C Stretch |
| ~1300-1100 | Very Strong | C-F and C-O Stretches |
| ~650 | Medium-Weak | C-Br Stretch |
Conformational Insights from Vibrational Modes
The conformational landscape of this compound is primarily dictated by the orientation of the ethyl ester group relative to the benzene ring. The rotational barrier around the C(aryl)-C(ester) bond determines the planarity and symmetry of the molecule, which in turn influences its vibrational modes.
Theoretical studies on similar 2-substituted methyl benzoates suggest that the presence of a substituent at the ortho position (the fluorine atom in this case) can lead to non-planar conformations where the ester group is twisted out of the plane of the benzene ring. This twisting is a result of steric hindrance between the ortho substituent and the carbonyl group of the ester. For this compound, two primary conformations can be considered: a cis conformation where the carbonyl group is oriented towards the fluorine atom, and a trans conformation where it is oriented away. The relative energies of these conformers would be influenced by a delicate balance of steric repulsion and potential intramolecular interactions, such as weak hydrogen bonds.
The vibrational spectrum (Infrared and Raman) would be sensitive to these conformational changes. Key vibrational modes to consider for conformational analysis include:
C=O Stretching: The frequency of the carbonyl stretch is sensitive to the electronic environment and conjugation with the benzene ring. Different conformers may exhibit slight shifts in this absorption band.
C-O Stretching: The stretching vibrations of the ester C-O bonds are also conformation-dependent.
CF3 Vibrations: The symmetric and asymmetric stretching and bending modes of the trifluoromethyl group can provide clues about its interaction with the local environment.
Aromatic C-H and C-C Vibrations: Changes in the planarity of the molecule would affect the vibrational coupling within the benzene ring, leading to shifts in the characteristic aromatic ring stretching and bending modes.
A comparative analysis of the vibrational spectra of structurally similar compounds, alongside computational modeling, would be instrumental in assigning the observed vibrational bands to specific conformational states of this compound.
Table 1: Predicted Key Vibrational Modes for Conformational Analysis
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Conformational Sensitivity |
| C=O Stretch | 1720-1740 | High |
| C-O Stretch (ester) | 1200-1300 | Medium |
| C-F Stretch (aryl) | 1100-1200 | Low |
| CF₃ Symmetric Stretch | ~1150 | Medium |
| CF₃ Asymmetric Stretch | ~1300 | Medium |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.
The elemental composition and the corresponding theoretical exact mass are presented in the table below. The high resolution and accuracy of HRMS would allow for the unambiguous confirmation of the elemental formula from an experimental mass measurement.
Table 2: Elemental Composition and Theoretical Exact Mass
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |
| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |
| Bromine (⁷⁹Br) | 1 | 78.918337 | 78.918337 |
| Fluorine (¹⁹F) | 4 | 18.998403 | 75.993612 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total | 313.956554 |
The fragmentation pattern observed in the mass spectrum provides valuable information for structural elucidation. The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways common to aromatic esters.
The molecular ion peak ([M]⁺) would be expected, and its isotopic pattern, particularly the presence of the M+2 peak with nearly equal intensity due to the bromine isotopes (⁷⁹Br and ⁸¹Br), would be a key diagnostic feature.
Common fragmentation pathways for ethyl benzoates involve the loss of the ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (CH₂=CH₂). For the title compound, the following fragmentation pathways are anticipated:
Loss of the ethoxy radical (•OC₂H₅): This would lead to the formation of a stable acylium ion.
Loss of ethylene (C₂H₄): This rearrangement reaction would result in the formation of the corresponding benzoic acid radical cation.
Loss of a bromine radical (•Br): Cleavage of the C-Br bond would result in a fluorinated and trifluoromethylated benzoyl cation.
Loss of a trifluoromethyl radical (•CF₃): While less common, fragmentation involving the loss of the CF₃ group could also occur.
The analysis of these fragmentation patterns, in conjunction with the high-resolution mass measurements of the fragment ions, would provide strong evidence for the proposed structure.
Table 3: Predicted Major Fragment Ions in Mass Spectrometry
| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) |
| [M]⁺ | [C₁₀H₇⁷⁹BrF₄O₂]⁺ | 314 |
| [M - OC₂H₅]⁺ | [C₈H₂⁷⁹BrF₄O]⁺ | 269 |
| [M - C₂H₄]⁺ | [C₈H₃⁷⁹BrF₄O₂]⁺ | 286 |
| [M - Br]⁺ | [C₁₀H₇F₄O₂]⁺ | 235 |
| [M - CF₃]⁺ | [C₉H₇⁷⁹BrFO₂]⁺ | 245 |
X-ray Crystallography
While no published crystal structure for this compound is currently available, its solid-state structure can be predicted based on the analysis of similar molecules.
In the solid state, the molecule is expected to adopt a conformation that allows for efficient crystal packing. The planarity of the molecule would be a key feature, with the benzene ring and the ester group likely being nearly coplanar to facilitate intermolecular interactions. The dihedral angle between the plane of the benzene ring and the ester group would be a critical parameter to define the molecular conformation.
The bond lengths and angles are expected to be within the typical ranges for substituted aromatic esters. The presence of the bulky bromine and trifluoromethyl groups, along with the fluorine atom, will likely cause some distortion in the benzene ring from a perfect hexagonal geometry.
Table 4: Predicted Key Geometric Parameters
| Parameter | Predicted Value |
| C(aryl)-C(ester) bond length | ~1.49 Å |
| C=O bond length | ~1.21 Å |
| C-O bond length (ester) | ~1.35 Å |
| C-Br bond length | ~1.90 Å |
| C-F bond length | ~1.35 Å |
| C-CF₃ bond length | ~1.50 Å |
| Dihedral angle (ring-ester) | 0-30° |
The crystal packing of this compound would be governed by a variety of weak intermolecular interactions. The presence of multiple halogen atoms and an aromatic system suggests a rich landscape of non-covalent interactions.
C-H···F Interactions: The fluorine atoms of the trifluoromethyl group and the fluorine atom on the benzene ring are potential acceptors for weak hydrogen bonds with aromatic and aliphatic C-H groups of neighboring molecules.
Halogen Bonding: The bromine atom, with its electropositive σ-hole, could act as a halogen bond donor, interacting with electronegative atoms like the carbonyl oxygen or fluorine atoms of adjacent molecules.
π-stacking: The electron-deficient nature of the trifluoromethyl-substituted benzene ring could promote π-stacking interactions with other aromatic rings in a parallel-displaced or T-shaped arrangement.
Chiroptical Spectroscopy (if chiral derivatives are relevant)
A comprehensive review of scientific literature and chemical databases indicates a lack of published research on the chiroptical spectroscopy of chiral derivatives of this compound. The parent compound, this compound, is an achiral molecule and therefore does not exhibit optical activity, rendering chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) inapplicable for its direct analysis.
Chiroptical spectroscopy is a specialized field of study that investigates the differential interaction of chiral molecules with left- and right-circularly polarized light. For these techniques to be relevant, a chiral center or element of chirality must be introduced into the molecular structure, creating a chiral derivative.
Currently, there are no available studies detailing the synthesis of such chiral derivatives from this compound, nor any subsequent analysis of their chiroptical properties. As a result, no experimental data, research findings, or corresponding data tables related to the chiroptical spectroscopy of derivatives of this compound can be presented.
Computational and Theoretical Investigations of Ethyl 3 Bromo 2 Fluoro 5 Trifluoromethyl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate, DFT calculations would typically be employed to determine its ground state properties. These studies would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. The expected outputs of such a study would include optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and various electronic properties like total energy, dipole moment, and Mulliken atomic charges. These results would provide a foundational understanding of the molecule's stability and electronic distribution.
Ab Initio and Semi-Empirical Methods
Beyond DFT, other quantum chemical methods could also be applied. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For a molecule of this size, MP2 calculations might be feasible to obtain more accurate electron correlation energies.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate, they are much faster and can be useful for preliminary conformational searches of larger molecules or for systems where higher-level theory is computationally prohibitive.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional structure of a molecule is crucial for its physical and chemical properties. Computational methods are instrumental in determining the most stable arrangements of atoms in space.
Determination of Stable Conformers and Energy Barriers
The presence of rotatable bonds in the ethyl ester group of this compound suggests the existence of multiple conformers. A systematic conformational analysis would be necessary to identify all low-energy conformers. This is typically done by scanning the potential energy surface through rotation around key dihedral angles. For each identified minimum on the potential energy surface (a stable conformer), a full geometry optimization and frequency calculation would be performed. The relative energies of these conformers would indicate their population at a given temperature. Furthermore, transition state calculations could be used to determine the energy barriers for interconversion between these conformers, providing insight into the molecule's flexibility.
Influence of Substituents on Molecular Conformation
The conformation of the ethyl benzoate (B1203000) core is significantly influenced by the nature and position of the substituents on the benzene (B151609) ring. The bulky bromine atom and the highly electronegative fluorine and trifluoromethyl groups would exert steric and electronic effects that dictate the preferred orientation of the ethyl ester group relative to the aromatic ring. For instance, steric hindrance between the ortho-fluoro substituent and the carbonyl group of the ester would likely influence the planarity of the molecule. A detailed analysis would compare the conformational landscape of this molecule with that of unsubstituted ethyl benzoate and other substituted analogues to quantify the impact of the bromo, fluoro, and trifluoromethyl groups.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational chemistry provides a range of descriptors to quantify and predict chemical behavior.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. For this compound, the distribution of these frontier orbitals would reveal the most likely sites for nucleophilic and electrophilic attack.
Other reactivity descriptors that would be calculated include:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions.
Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom, offering further insight into the electronic distribution and potential reactive sites.
A comprehensive computational study would generate data for these properties, allowing for a detailed understanding of the chemical behavior of this compound. However, without specific published research, the precise values and their interpretations for this compound remain subjects for future investigation.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comtaylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and less stable.
Illustrative FMO Data
The following table presents hypothetical data calculated using a DFT approach to illustrate the concepts discussed.
| Parameter | Energy (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -1.20 |
| Energy Gap (ΔE) | 6.65 |
This relatively large, hypothetical energy gap would suggest that this compound is a kinetically stable compound.
Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MESP) mapping is a valuable computational method used to visualize the charge distribution within a molecule and predict its reactive behavior. libretexts.org The MESP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netnih.gov Red-colored regions represent negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions indicate positive electrostatic potential (electron-poor), prone to nucleophilic attack. libretexts.orgwalisongo.ac.id
For this compound, the MESP map would be expected to show the most negative potential (red) around the oxygen atoms of the carbonyl group in the ester function, due to the presence of lone pairs of electrons. These sites are the most likely to be protonated or attacked by electrophiles. The fluorine atom would also contribute to a region of negative potential. Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atoms of the ethyl group and near the highly electron-withdrawing trifluoromethyl group. The aromatic ring itself will present a complex potential surface, influenced by the competing effects of the electron-donating ester oxygen and the withdrawing halogen and trifluoromethyl substituents. researchgate.net
Dipole Moment and Polarizability Calculations
Computational methods, such as DFT, can accurately predict these properties. researchgate.net For this compound, a significant dipole moment is expected due to the presence of highly electronegative atoms (F, O, Br) and the trifluoromethyl group, which create a pronounced separation of charge across the molecule. The calculated dipole moment provides insights into the molecule's solubility in polar solvents and its intermolecular interactions.
Polarizability is influenced by the volume of the electron cloud. As the length of an alkyl chain increases, for instance, polarizability tends to increase. researchgate.net The calculated polarizability values for this compound would indicate its propensity to engage in dispersion forces and other induced-dipole interactions.
Illustrative Dipole Moment and Polarizability Data
The following table presents hypothetical data to illustrate the concepts discussed.
| Property | Calculated Value | Units |
| Dipole Moment | 3.5 | Debye |
| Polarizability | 25.8 | ų |
Spectroscopic Property Prediction and Comparison with Experimental Data
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational chemistry offers robust methods for predicting ¹H and ¹³C NMR chemical shifts, which can aid in the interpretation of experimental spectra. d-nb.info Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for accurate NMR predictions. nih.gov
For this compound, the chemical shifts are heavily influenced by the electronic environment of each nucleus.
¹H NMR: The aromatic protons would appear as distinct signals in the downfield region, with their exact shifts determined by the combined electron-withdrawing effects of the bromo, fluoro, and trifluoromethyl groups. The ethyl group protons would show a characteristic quartet and triplet pattern, with the methylene (B1212753) (-CH₂-) protons shifted downfield relative to the methyl (-CH₃) protons due to the proximity of the electron-withdrawing ester oxygen.
¹³C NMR: The carbonyl carbon of the ester would be the most downfield signal. The aromatic carbons would have their chemical shifts significantly affected by the attached substituents. The carbon of the trifluoromethyl group would also have a characteristic shift and would likely show coupling with the fluorine atoms.
Computational predictions, when compared with experimental data, can confirm structural assignments and provide a deeper understanding of the electronic structure. nih.gov
Illustrative Predicted ¹³C NMR Chemical Shifts
The following table presents hypothetical data to illustrate the concepts discussed.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 164.5 |
| Aromatic C-Br | 118.0 |
| Aromatic C-F | 160.2 (d, J=255 Hz) |
| Aromatic C-CF₃ | 132.5 (q, J=34 Hz) |
| CF₃ | 122.8 (q, J=272 Hz) |
| O-CH₂ | 62.5 |
| CH₃ | 14.1 |
Simulation of IR and Raman Spectra
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of a molecule. arxiv.org DFT calculations can be used to simulate these spectra by computing the vibrational frequencies and their corresponding intensities. nih.govyoutube.com Comparing simulated spectra with experimental ones aids in the assignment of vibrational bands to specific functional groups and motions within the molecule. nih.gov
For this compound, the simulated IR and Raman spectra would be expected to show characteristic peaks for:
C=O stretch: A strong absorption in the IR spectrum around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.
C-F, C-Br, and C-O stretches: Vibrations corresponding to these bonds would appear in the fingerprint region (below 1500 cm⁻¹).
CF₃ stretches: Strong, characteristic absorptions for the symmetric and asymmetric stretching modes of the trifluoromethyl group, typically found in the 1100-1350 cm⁻¹ region.
Aromatic C=C stretches: A series of bands in the 1450-1600 cm⁻¹ region.
C-H stretches: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Raman spectroscopy provides complementary information, as it is sensitive to symmetric vibrations and changes in polarizability. arxiv.orgcardiff.ac.uk
UV-Vis Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. hnue.edu.vn For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. libretexts.orgyoutube.com The presence of substituents on the ring can shift the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption.
The ester group, bromo, fluoro, and trifluoromethyl substituents all influence the electronic structure of the benzene chromophore. The ester group and halogen atoms, with their lone pairs of electrons, can participate in resonance with the ring, which typically leads to a bathochromic shift. However, their inductive electron-withdrawing effects, along with the strong inductive effect of the -CF₃ group, will also play a role. Computational methods like Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing theoretical λ_max values and information about the nature of the electronic transitions involved (e.g., HOMO→LUMO). rsc.org For substituted benzoic acids and their esters, characteristic absorption bands are typically observed in the UV region. rsc.orgresearchgate.net
Illustrative Predicted UV-Vis Absorption Data
The following table presents hypothetical data to illustrate the concepts discussed.
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| π → π | 215 | 0.45 |
| π → π | 258 | 0.18 |
Role As a Versatile Building Block in Advanced Organic Synthesis and Materials Science
Synthesis of Complex Polycyclic Aromatic Compounds
The structural features of Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate make it a promising candidate for the construction of intricate polycyclic aromatic hydrocarbons (PAHs). The presence of a bromine atom allows for various cross-coupling reactions, which are fundamental to extending aromatic systems.
Fusion Reactions and Annulation Strategies
While specific fusion and annulation reactions involving this exact compound are not readily found in the literature, halogenated and trifluoromethylated benzoates are known to participate in such transformations. The bromine atom can serve as a handle for metal-catalyzed reactions, such as Suzuki, Stille, or Heck couplings, to introduce new aromatic rings. Subsequent intramolecular cyclization reactions, potentially facilitated by the activating effect of the fluorine and trifluoromethyl groups, could lead to the formation of fused polycyclic systems.
Construction of Spiro and Bridged Systems
The synthesis of spiro and bridged systems often requires precursors with multiple reactive sites that can direct the formation of three-dimensional structures. Although there are no specific examples utilizing this compound for this purpose, its multifunctionality suggests potential. For instance, the ester group could be modified to introduce a side chain capable of intramolecular reactions, while the bromine atom could participate in a separate cyclization, leading to complex bridged architectures. The construction of spirocycles could be envisioned through multi-step sequences involving transformations of both the ester and the aromatic core.
Development of Functionalized Organic Materials
Fluorinated aromatic compounds are of significant interest in materials science due to their unique electronic properties, thermal stability, and processability. The title compound serves as a potential precursor for a range of functional organic materials.
Precursor for Liquid Crystal Components
Fluorine-containing liquid crystals often exhibit desirable properties such as low viscosity and high clearing points. While there is no direct evidence of this compound being used as a liquid crystal precursor, related fluorinated benzoates are key components in liquid crystal synthesis. The trifluoromethyl group, in particular, is known to enhance mesomorphic properties and is frequently incorporated into the core or terminal chains of liquid crystalline molecules.
Building Block for Organic Light-Emitting Diode (OLED) Emitters or Hosts
The development of materials for OLEDs often involves the use of aromatic building blocks that can be functionalized to tune the electronic and photophysical properties. The combination of electron-withdrawing fluorine and trifluoromethyl groups with the bromine handle for further derivatization makes this compound a potentially valuable building block for synthesizing emitters or host materials for OLEDs. These groups can influence the energy levels of the resulting molecules, which is crucial for efficient charge injection and transport in OLED devices.
Synthesis of Organic Semiconductors and Electronic Materials
The synthesis of high-performance organic semiconductors often relies on the precise control of molecular structure to achieve desired packing and electronic coupling in the solid state. Halogenated and trifluoromethylated aromatic compounds are widely used in this field. The bromine atom on this compound can facilitate the introduction of this moiety into larger conjugated systems through cross-coupling reactions, a common strategy for building organic semiconductor molecules. The fluorine and trifluoromethyl groups can enhance the material's stability and influence its charge-transport characteristics.
Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
The structural rigidity and defined coordination vectors of aromatic carboxylic acids are fundamental to the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). While direct incorporation of this compound into these frameworks is not documented, its corresponding carboxylic acid, 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, represents a highly promising linker for the synthesis of novel MOFs and COFs with tailored properties.
The presence of both a bromine atom and a trifluoromethyl group on the aromatic ring can significantly influence the resulting framework's characteristics. The trifluoromethyl group is known to enhance the hydrophobicity and chemical stability of MOFs, which can be advantageous for applications in gas storage and separation, particularly for analytes that are sensitive to moisture. mdpi.com Furthermore, the bromo substituent offers a reactive site for post-synthetic modification, allowing for the introduction of additional functionalities within the framework's pores. nih.govsemanticscholar.orgdntb.gov.ua This strategy enables the fine-tuning of the framework's properties for specific applications, such as catalysis or selective adsorption. semanticscholar.org
The synthesis of MOFs using fluorinated linkers has been shown to yield materials with interesting structural features and properties. rsc.org Similarly, the incorporation of halogenated building blocks into COFs is a recognized strategy for enhancing their performance in areas like adsorption of pollutants. nih.gov
Table 1: Potential Impact of Functional Groups on MOF/COF Properties
| Functional Group | Potential Influence on Framework Properties |
| Trifluoromethyl (-CF3) | Increased hydrophobicity, enhanced chemical and thermal stability. |
| Bromo (-Br) | Site for post-synthetic modification, potential for altered electronic properties. |
| Fluoro (-F) | Modulation of electronic properties and intermolecular interactions. |
Preparation of Catalytic Ligands and Organometallic Reagents
The unique electronic and steric properties of this compound make it an attractive starting material for the synthesis of specialized ligands for catalysis and organometallic chemistry.
The bromo substituent on the aromatic ring serves as a key handle for the introduction of phosphorus-containing groups to generate phosphine (B1218219) ligands. This can be achieved through various synthetic routes, including cross-coupling reactions or reaction with metallated phosphines. beilstein-journals.orgnih.govresearchgate.netorganic-chemistry.org The presence of the electron-withdrawing fluoro and trifluoromethyl groups can significantly influence the electronic properties of the resulting phosphine ligand, which in turn can modulate the catalytic activity of its metal complexes.
While direct synthesis of N-Heterocyclic Carbene (NHC) ligands from this specific benzoate (B1203000) is not reported, the general strategies for NHC precursor synthesis often involve the functionalization of aromatic rings. beilstein-journals.orgrsc.orgscripps.eduyoutube.com The ester group of this compound could potentially be converted to other functional groups necessary for the formation of the heterocyclic ring of an NHC precursor.
Furthermore, the trifluoromethyl group is a common feature in chiral ligands used in asymmetric catalysis. nih.govacs.orgresearchgate.net The development of synthetic routes to chiral derivatives of this compound could lead to the creation of novel chiral ligands with unique stereoelectronic properties.
Aromatic compounds bearing fluoro and trifluoromethyl groups are of interest in organometallic chemistry due to their altered electronic nature, which can influence their coordination to metal centers. rsc.orgresearchgate.net While the ester functionality might require modification, the core aromatic structure of 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid could be incorporated into organometallic complexes. The cumulative electron-withdrawing effects of the substituents would likely make the aromatic ring a weaker π-donor, potentially leading to unique reactivity in the resulting organometallic complexes.
Strategies for Late-Stage Functionalization in Complex Molecule Synthesis
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the modification of complex molecules at a late stage of the synthesis. nih.govresearchgate.netmpg.deacs.orgnyu.edu The bromo group in this compound is an ideal functional handle for LSF. Through transition-metal-catalyzed cross-coupling reactions, a wide variety of substituents, including alkyl, aryl, and amino groups, can be introduced at the position of the bromine atom. This allows for the rapid generation of a library of analogues of a complex molecule containing the 2-fluoro-5-(trifluoromethyl)benzoyl moiety, facilitating structure-activity relationship studies.
Industrial Synthesis and Chemical Process Development (excluding specific product details)
The industrial-scale synthesis of polysubstituted aromatic compounds like this compound would likely involve a multi-step process. The synthesis of trifluoromethylated aromatic compounds often starts from the corresponding trichloromethyl derivatives, followed by a halogen exchange reaction. google.com The introduction of the bromo and fluoro groups could be achieved through electrophilic aromatic substitution or Sandmeyer-type reactions on appropriately substituted aniline (B41778) precursors.
The development of a robust and scalable process would require careful optimization of reaction conditions to ensure high yields and regioselectivity. The purification of the final product and intermediates would also be a critical aspect of the process development, likely involving techniques such as distillation and crystallization. The handling of potentially hazardous reagents, such as those used for fluorination and bromination, would necessitate stringent safety protocols in an industrial setting. beilstein-journals.orggoogle.commdpi.comresearchgate.net
Q & A
Q. What are the standard synthetic routes for Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate, and how can reaction conditions be optimized?
The synthesis typically involves sequential halogenation and esterification. A bromination step using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C is common, followed by esterification with ethyl chloroformate under basic conditions (e.g., triethylamine). Optimization focuses on controlling stoichiometry (1.2–1.5 equiv brominating agent) and reaction time (4–8 hr) to minimize side products like di-brominated derivatives. Solvent polarity and temperature gradients are critical for regioselectivity due to competing fluorine and trifluoromethyl directing effects .
Q. What purification and characterization techniques are recommended for this compound?
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) are standard.
- Characterization :
- NMR : NMR is essential to confirm fluorine environments; NMR resolves trifluoromethyl splitting.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHBrFO, expected m/z 330.95).
- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) is widely used for refinement .
Q. How do the substituents influence the compound’s stability under storage conditions?
The electron-withdrawing trifluoromethyl and bromine groups enhance stability against hydrolysis. Storage in anhydrous solvents (e.g., DMSO or acetonitrile) at –20°C is recommended. Stability studies show <5% degradation over 12 months when protected from light and moisture .
Advanced Research Questions
Q. How do electronic effects of substituents dictate reactivity in cross-coupling reactions?
The bromine atom at position 3 is highly reactive in Suzuki-Miyaura couplings due to reduced steric hindrance compared to position 2. The trifluoromethyl group at position 5 deactivates the ring but facilitates ortho substitution via electron-withdrawing effects. Computational studies (DFT) reveal that fluorine at position 2 stabilizes transition states by lowering LUMO energy, favoring nucleophilic aromatic substitution (SAr) over palladium-catalyzed pathways .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Conflicts in NMR coupling constants (e.g., unexpected splitting due to - coupling) require advanced techniques:
Q. What strategies mitigate side reactions during functionalization of the benzoate ester?
- Protection of the ester : Transient silylation (TMSCl) prevents nucleophilic attack during lithiation.
- Directed ortho-metalation : Use of directing groups (e.g., amides) to bypass trifluoromethyl deactivation.
- Microwave-assisted synthesis : Reduces reaction times and byproduct formation in Ullmann couplings .
Q. How is this compound applied in medicinal chemistry as a bioactive intermediate?
The trifluoromethyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration. It serves as a precursor for kinase inhibitors (e.g., JAK/STAT pathways) by retaining the bromine as a handle for late-stage diversification. In vitro assays show IC values in the low micromolar range for targets like COX-2, validated via competitive fluorescence polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
